1,3-Oxazol-5-one

Description

BenchChem offers high-quality 1,3-Oxazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Oxazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H24N2O8 |

|---|---|

Molecular Weight |

588.6 g/mol |

IUPAC Name |

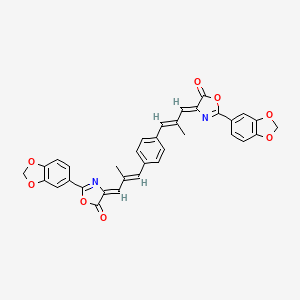

(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(E)-3-[4-[(E,3Z)-3-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4-ylidene]-2-methylprop-1-enyl]phenyl]-2-methylprop-2-enylidene]-1,3-oxazol-5-one |

InChI |

InChI=1S/C34H24N2O8/c1-19(13-25-33(37)43-31(35-25)23-7-9-27-29(15-23)41-17-39-27)11-21-3-5-22(6-4-21)12-20(2)14-26-34(38)44-32(36-26)24-8-10-28-30(16-24)42-18-40-28/h3-16H,17-18H2,1-2H3/b19-11+,20-12+,25-13-,26-14- |

InChI Key |

WOKQTGFOAXNLIG-PQMBYOHYSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)/C=C(/C=C/2\N=C(OC2=O)C3=CC4=C(OCO4)C=C3)\C)/C=C/5\N=C(OC5=O)C6=CC7=C(OCO7)C=C6 |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)C=C(C)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4)C=C5C(=O)OC(=N5)C6=CC7=C(C=C6)OCO7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Oxazol-5-one

Introduction: The Versatile Chemistry of 1,3-Oxazol-5-ones

1,3-Oxazol-5-ones, also known as azlactones, are a fascinating and highly versatile class of five-membered heterocyclic compounds. Their unique structural features, comprising a lactone, an azomethine, and an acidic α-proton, render them exceptionally reactive and synthetically useful. This guide provides a comprehensive exploration of the core physicochemical properties of 1,3-oxazol-5-ones, offering insights into their synthesis, reactivity, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who seek a deeper understanding of this important chemical scaffold. The 1,3-oxazole nucleus is a key structural motif in a wide array of biologically active molecules, including natural products and synthetic pharmaceuticals, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1]

Due to the limited data available for the unsubstituted parent 1,3-oxazol-5-one, this guide will focus on a representative and well-characterized example: 2-phenyl-1,3-oxazol-5-one . This compound encapsulates the fundamental physicochemical characteristics of the azlactone ring system.

I. Molecular Structure and Spectroscopic Profile

The structural elucidation of 1,3-oxazol-5-ones is fundamental to understanding their reactivity and physical properties. A combination of spectroscopic techniques provides a detailed picture of their molecular architecture.

A. Core Structure and Tautomerism

The 1,3-oxazol-5-one ring consists of an oxygen atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 5. The endocyclic double bond is located between C2 and N3. A key feature of 4-unsubstituted or 4-monosubstituted oxazolones is the presence of an acidic proton at the C4 position, which is part of an active methylene group. This acidity gives rise to keto-enol tautomerism, where the keto form (the oxazolone) is in equilibrium with its enol tautomer (a hydroxyoxazole). The equilibrium generally favors the keto form.

B. Spectroscopic Characterization of 2-Phenyl-1,3-oxazol-5-one

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of 1,3-oxazol-5-ones.

1. Infrared (IR) Spectroscopy:

The IR spectrum of a 1,3-oxazol-5-one is characterized by several key absorption bands. The most prominent is the stretching vibration of the lactone carbonyl group (C=O), which typically appears in the range of 1755-1770 cm⁻¹.[2] Another significant absorption is the C=N stretching vibration of the azomethine group, usually observed around 1650 cm⁻¹.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 2-phenyl-1,3-oxazol-5-one in CDCl₃ shows a characteristic singlet for the two protons of the active methylene group at the C4 position, appearing at approximately 4.38 ppm. The aromatic protons of the phenyl group at C2 typically resonate in the region of 7.46-7.96 ppm.

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. For 2-phenyl-1,3-oxazol-5-one in CDCl₃, the carbonyl carbon (C5) resonates at approximately 176.00 ppm. The C2 carbon, attached to the phenyl group and nitrogen, appears around 163.54 ppm. The active methylene carbon (C4) is observed at a much higher field, around 55.04 ppm. The aromatic carbons of the phenyl group show signals in the range of 125.94-132.87 ppm.

3. Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 1,3-oxazol-5-ones. For 2-phenyl-1,3-oxazol-5-one, the molecular ion peak [M]⁺ would be observed at m/z 161.16, corresponding to its molecular weight.

II. Synthesis and Reactivity

The synthetic accessibility and diverse reactivity of 1,3-oxazol-5-ones are central to their importance in organic chemistry.

A. Synthesis: The Erlenmeyer-Plöchl Reaction

The most common and historically significant method for the synthesis of 4-substituted-1,3-oxazol-5-ones is the Erlenmeyer-Plöchl azlactone synthesis.[3] This reaction involves the condensation of an N-acylglycine (such as hippuric acid for the synthesis of 2-phenyl substituted oxazolones) with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate.

Experimental Protocol: Synthesis of 4-Benzylidene-2-phenyl-1,3-oxazol-5-one

This protocol describes a representative Erlenmeyer-Plöchl reaction.

Materials:

-

Hippuric acid (N-benzoylglycine)

-

Benzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine hippuric acid (1 equivalent), benzaldehyde (1 equivalent), anhydrous sodium acetate (1 equivalent), and acetic anhydride (3 equivalents).

-

Heat the mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add ethanol to the reaction mixture to precipitate the product and quench the excess acetic anhydride.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol and then with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to obtain pure (Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one as yellow crystals.

B. Key Reactions of the 1,3-Oxazol-5-one Ring

The reactivity of 1,3-oxazol-5-ones is dictated by the electrophilic nature of the carbonyl group, the acidity of the C4 proton, and the ability of the ring to open.

1. Acidity and Enolate Formation:

The protons on the C4 carbon are acidic due to the electron-withdrawing effects of the adjacent carbonyl group and the azomethine moiety. In the presence of a base, 1,3-oxazol-5-ones can be deprotonated to form a resonance-stabilized enolate. This enolate is a key intermediate in various C-C bond-forming reactions.

2. Hydrolysis:

1,3-Oxazol-5-ones can undergo hydrolysis under either acidic or basic conditions to yield the corresponding α-acylamino acid. This reaction is essentially the reverse of the cyclization step in their synthesis.

Experimental Protocol: Hydrolysis of an Azlactone

Materials:

-

4-Benzylidene-2-phenyl-1,3-oxazol-5-one

-

Aqueous sodium hydroxide solution (e.g., 1 M) or hydrochloric acid (e.g., 1 M)

-

Ethanol (co-solvent)

Procedure (Base-catalyzed):

-

Dissolve the azlactone in a minimal amount of a co-solvent like ethanol in a round-bottom flask.

-

Add an excess of aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the α-acylamino acid product.

-

Collect the product by filtration, wash with cold water, and dry.

3. Reaction with Nucleophiles:

The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. This can lead to ring-opening reactions, affording a variety of functionalized acyclic products. For instance, reaction with amines yields amides, while reaction with alcohols in the presence of a catalyst can produce esters.

III. Physicochemical Properties

The physical and chemical properties of 1,3-oxazol-5-ones are crucial for their application in various fields, including drug design and materials science.

A. Physical State and Melting Point

Substituted 1,3-oxazol-5-ones are typically crystalline solids at room temperature. The melting point is influenced by the nature of the substituents on the ring. For example, 2-phenyl-1,3-oxazol-5-one has a reported melting point range of 89-92°C.

B. Solubility

The solubility of 1,3-oxazol-5-ones is dependent on the polarity of the substituents. Generally, they are soluble in common organic solvents. For instance, 2-phenyl-1,3-oxazol-5-one is soluble in most common organic solvents. Their solubility in aqueous solutions is limited but can be increased at higher or lower pH values due to the formation of the corresponding carboxylate or protonated species after ring opening.

Experimental Protocol: Determination of Solubility

Materials:

-

1,3-Oxazol-5-one derivative

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Vials with screw caps

-

Analytical balance

-

Shaker or magnetic stirrer

-

UV-Vis spectrophotometer or HPLC

Procedure (Shake-Flask Method):

-

Add an excess amount of the solid 1,3-oxazol-5-one derivative to a known volume of the selected solvent in a vial.

-

Seal the vial and place it on a shaker or use a magnetic stirrer to agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It may be necessary to filter or centrifuge the sample.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC.

-

Calculate the solubility in units such as mg/mL or mol/L.

C. Acidity (pKa)

Experimental Protocol: Spectrophotometric Determination of pKa

Principle: This method relies on the change in the UV-Vis absorbance spectrum of the compound as a function of pH. The ionized (enolate) and non-ionized (keto) forms of the oxazolone will have different absorption spectra.

Materials:

-

1,3-Oxazol-5-one derivative

-

A series of buffer solutions with known pH values spanning the expected pKa range.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a stock solution of the 1,3-oxazol-5-one derivative in a suitable solvent (e.g., methanol or ethanol).

-

For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the organic solvent should be kept low and constant across all samples.

-

Measure the UV-Vis absorbance spectrum of each sample over an appropriate wavelength range.

-

Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by graphical analysis.

IV. Data Summary and Visualization

A. Tabulated Physicochemical Data

| Property | 2-Phenyl-1,3-oxazol-5-one | (Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5-one |

| Molecular Formula | C₉H₇NO₂ | C₁₆H₁₁NO₂ |

| Molecular Weight | 161.16 g/mol | 249.26 g/mol [4] |

| Physical State | Off-white to light yellow solid | Yellow crystalline solid |

| Melting Point | 89-92 °C | ~165-167 °C |

| Solubility | Soluble in most common organic solvents. | Soluble in many organic solvents. |

| pKa (Predicted) | ~2.56 | N/A |

B. Visualizations

Diagram 1: General Structure of a 1,3-Oxazol-5-one

Caption: General structure of the 1,3-oxazol-5-one ring system.

Diagram 2: Erlenmeyer-Plöchl Synthesis Workflow

Caption: Workflow for the synthesis of azlactones via the Erlenmeyer-Plöchl reaction.

V. Conclusion

1,3-Oxazol-5-ones are a cornerstone of heterocyclic chemistry, offering a rich landscape for synthetic exploration and application in drug discovery and materials science. Their physicochemical properties, particularly the acidity of the C4 proton and the reactivity of the lactone ring, are central to their utility. A thorough understanding of these properties, gained through the combination of spectroscopic analysis and quantitative experimental measurement, is essential for harnessing the full potential of this remarkable class of compounds. This guide has provided a foundational overview of these properties, using 2-phenyl-1,3-oxazol-5-one as a representative example, and has outlined key experimental protocols for their characterization.

VI. References

-

New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. Available at: [Link]

-

Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry. Available at: [Link]

-

Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. Available at: [Link]

-

4-Benzal-2-phenyl-5-oxazolone. PubChem. Available at: [Link]

-

Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. Available at: [Link]

Sources

Spectroscopic Data of 2,4-Disubstituted 1,3-Oxazol-5-ones: A Technical Guide

Executive Summary & Strategic Importance

2,4-Disubstituted 1,3-oxazol-5-ones, commonly known as azlactones , are pivotal heterocyclic scaffolds in medicinal chemistry.[1] They serve as activated intermediates for the synthesis of

For the application scientist, accurate spectroscopic characterization is not merely about confirmation; it is a critical quality control gate. The high ring strain and conjugation of the azlactone core result in unique spectral signatures that allow for rapid differentiation from their hydrolyzed open-chain precursors (N-acyl-

This guide synthesizes field-proven spectroscopic data (IR, NMR, MS) to provide a self-validating system for identifying and assessing the purity of these compounds.

Synthesis Context: The Erlenmeyer-Plöchl Protocol

To understand the spectroscopy, one must understand the origin. The standard synthesis involves the cyclodehydration of

Core Protocol

-

Reactants: Aromatic aldehyde (1.0 eq),

-acylglycine (e.g., hippuric acid, 1.0 eq), fused sodium acetate (0.6 eq), and acetic anhydride (3.0 eq). -

Condition: Reflux for 1–2 hours. The mixture typically solidifies upon cooling.

-

Isolation: Wash with cold water/ethanol to remove unreacted anhydride and acid.[1] Recrystallize from benzene or ethanol.[1]

Spectroscopic Characterization

Infrared Spectroscopy (IR): The Diagnostic Fingerprint

IR is the most immediate tool for confirming cyclization. The 5-membered lactone ring possesses significant strain, shifting the carbonyl stretch to a higher frequency than typical esters.

-

The "Doublet" Phenomenon: A defining feature of azlactones is the splitting of the carbonyl band. This is often attributed to Fermi resonance between the fundamental C=O stretch and the overtone of a lower-frequency skeletal vibration.

-

Absence of OH: A pure azlactone must not show the broad O-H stretch (

) characteristic of the carboxylic acid precursor.

| Functional Group | Wavenumber ( | Diagnostic Note |

| Lactone C=O | 1770 – 1820 | Often a doublet (e.g., 1793 & 1770).[1] Sharp and intense. |

| Imine C=N | 1650 – 1680 | Distinct from C=O.[1] Confirms the oxazole ring integrity. |

| Exocyclic C=C | 1590 – 1610 | For 4-alkylidene/arylidene derivatives.[1] |

| Amide N-H | Absent | Presence indicates ring opening/hydrolysis.[1] |

Analyst Insight: If you observe a strong band at

but also a broad baseline hump at, your sample is partially hydrolyzed.[1] Recrystallize immediately.

Nuclear Magnetic Resonance (NMR)

NMR provides the skeletal confirmation. The chemical shifts of C2, C4, and C5 are the primary tracking points.

1H NMR (Proton)

-

Saturated Azlactones: The proton at C4 is the key marker. It typically appears as a singlet or doublet (if coupled to a substituent) in the 4.0 – 5.0 ppm range.

-

Unsaturated (4-Arylidene) Azlactones: The C4 proton is replaced by an exocyclic vinylic proton.[1] This proton is deshielded by the conjugated system and appears downfield, often overlapping with the aromatic region.

13C NMR (Carbon)

The carbon spectrum definitively distinguishes the lactone carbonyl from an open-chain acid carbonyl.

| Carbon Position | Chemical Shift ( | Environment Description |

| C-5 (C=O) | 165 – 170 | Lactone carbonyl.[1] Less shielded than typical ketones due to oxygen adjacency. |

| C-2 (C=N) | 160 – 165 | Imine carbon.[1] Characteristic of the oxazole ring. |

| C-4 (Quaternary) | 128 – 135 | For 4-arylidene derivatives.[1] Part of the conjugated alkene system.[2][3][4][5] |

| Vinylic C | 130 – 140 | The exocyclic carbon attached to C4. |

Case Study Data: 4-Benzylidene-2-phenyl-1,3-oxazol-5-one

-

1H NMR (CDCl3):

8.15 (s, 1H, vinylic =CH), 7.30–8.20 (m, 10H, Ar-H). -

13C NMR (CDCl3):

167.5 (C-5), 163.2 (C-2), 133.5 (C-4), 132.0 (Vinylic-CH), 127-130 (Ar-C).[1]

Mass Spectrometry (MS)

Azlactones exhibit a specific fragmentation pattern useful for structural elucidation.

-

Molecular Ion (

): Usually distinct. -

Primary Fragmentation: Loss of the lactone moiety components.

-

Nitrile Oxide Pathway: Cleavage of the 1-5 and 3-4 bonds can generate nitrile oxide fragments (

) or nitrile cations (

Diagnostic Workflow & Logic

Use this decision tree to validate your synthesis product.

References

-

BenchChem. (2025).[1] IR and NMR spectroscopic analysis of 5(4H)-oxazolones. Retrieved from

-

Jat, L. R., Mishra, R., & Pathak, D. (2011). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from

-

Conway, P. A., et al. (2009). A simple and efficient method for the synthesis of Erlenmeyer azlactones. Research Repository UCD.[1] Retrieved from

-

PubChem. (2025).[1] 4-Benzal-2-phenyl-5-oxazolone Compound Summary. National Library of Medicine.[1] Retrieved from

-

Tikdari, A. M., & Fozooni, S. (2003). Reaction of 4-Benzylidene-2-phenyloxazol-5(4H)-one with 3,4-Dithio-toluene. Heterocyclic Communications. Retrieved from [1]

Sources

- 1. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 1,3-Oxazol-5-ones

Introduction: The Versatile Chemistry of 1,3-Oxazol-5-ones

1,3-Oxazol-5-ones, commonly referred to as azlactones, are a fascinating and highly versatile class of five-membered heterocyclic compounds.[1] First explored in the late 19th century, their chemistry is foundational to the celebrated Erlenmeyer-Plöchl synthesis of α-amino acids.[2][3] Structurally, they are cyclic esters of α-acylamino acids.[4] This unique arrangement of atoms imparts a rich and tunable reactivity, making them invaluable intermediates in modern organic synthesis. Their significance extends from the preparation of non-natural amino acids and peptides to the construction of complex, biologically active molecules.[5][6] This guide provides an in-depth exploration of the core reactivity principles of 1,3-oxazol-5-ones, offering insights into their interactions with both nucleophiles and electrophiles for researchers, scientists, and professionals in drug development.

Core Structural Features and Electronic Landscape

The reactivity of a 1,3-oxazol-5-one is dictated by several key structural features. The ring contains two primary electrophilic centers: the highly reactive C5 carbonyl carbon of the lactone and, to a lesser extent, the C2 carbon of the imine functionality. Conversely, the C4 position possesses acidic protons, making it a pro-nucleophilic site upon deprotonation.[5] This duality of character—possessing both electrophilic and nucleophilic potential—is the cornerstone of its synthetic utility.

Furthermore, the nature of the substituents at the C2 and C4 positions dramatically influences the molecule's reactivity. An electron-withdrawing group at C2, for instance, enhances the electrophilicity of the C5 carbonyl, making it more susceptible to nucleophilic attack. Conversely, the substituent at C4 dictates the stability of the enolate formed upon deprotonation, a key step in reactions with electrophiles. Unsaturated azlactones, bearing an exocyclic double bond at C4, exhibit a conjugated system that alters the reactivity profile, often favoring conjugate addition reactions.[4]

Caption: General reactivity map of the 1,3-oxazol-5-one ring system.

PART 1: Reactivity with Nucleophiles

The most characteristic reaction of 1,3-oxazol-5-ones is their susceptibility to attack by nucleophiles at the C5 carbonyl carbon. This interaction typically leads to the opening of the lactone ring, a process that is fundamental to their use in peptide synthesis and the formation of various amino acid derivatives.[7]

Ring-Opening Reactions

The driving force for ring-opening is the relief of ring strain and the high electrophilicity of the C5 carbonyl. The reaction proceeds via a tetrahedral intermediate, which then collapses to yield an acylated amino acid derivative. The nature of the nucleophile determines the final product.

-

Hydrolysis: Reaction with water, often under mild acid or base catalysis, cleaves the lactone to yield an N-acyl-α-amino acid.[7]

-

Alcoholysis: Alcohols react, typically with acid catalysis, to form the corresponding N-acyl-α-amino acid esters.[7] This is a crucial step in the synthesis of amino acid esters for peptide coupling.

-

Aminolysis: Amines readily attack the azlactone ring to form N-acyl-α-amino acid amides.[7] This reaction is central to the Bergmann azlactone peptide synthesis, where the nucleophile is another amino acid ester, enabling peptide chain elongation.[8]

The efficiency of these ring-opening reactions can be enhanced by catalysts. For instance, Brønsted acids like camphorsulfonic acid have been shown to effectively catalyze the ring opening by both alcohols and amines.[9]

Caption: Experimental workflow for C4-alkylation of 1,3-oxazol-5-ones.

Data Presentation: Comparative Reactivity

The following table summarizes the typical outcomes of reacting 1,3-oxazol-5-ones with various classes of reagents, highlighting the versatility of this heterocyclic core.

| Reagent Class | Reagent Example | Primary Reactive Site | Typical Product |

| Nucleophiles | |||

| Water (H₂O) | Hydrolysis | C5 Carbonyl | N-Acyl Amino Acid |

| Alcohols (R'OH) | Methanol | C5 Carbonyl | N-Acyl Amino Acid Methyl Ester |

| Amines (R'NH₂) | Glycine Ethyl Ester | C5 Carbonyl | N-Acyl Dipeptide Ester |

| Carbon Nucleophiles | Diethyl Malonate | C4 (via enolate) | C4-Adduct |

| Electrophiles | |||

| Base + Alkyl Halide | DBU, then CH₃I | C4 (via enolate) | C4-Methylated Oxazolone |

| Aldehydes | Benzaldehyde | C4 (via enolate) | 4-Benzylidene-oxazolone |

| Disulfides | R-S-S-R | C4 (via enolate) | α-Disulfurated Oxazolone [10] |

Experimental Protocols

Protocol 1: Nucleophilic Ring-Opening with an Amine (Amide Synthesis)

This protocol describes a general procedure for the aminolysis of a 2-phenyl-4-methyl-1,3-oxazol-5-one with benzylamine, a representative example of peptide bond formation.

Materials:

-

2-phenyl-4-methyl-1,3-oxazol-5-one (1.0 eq)

-

Benzylamine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve 2-phenyl-4-methyl-1,3-oxazol-5-one in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add benzylamine dropwise to the stirred solution over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(1-(benzylamino)-1-oxopropan-2-yl)benzamide.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic lactone carbonyl stretch (~1820 cm⁻¹) and the appearance of amide carbonyl stretches in the IR spectrum would also validate the reaction.

Protocol 2: Electrophilic C4-Alkylation

This protocol outlines the alkylation of 2-phenyl-1,3-oxazol-5-one at the C4 position with methyl iodide.

Materials:

-

2-phenyl-1,3-oxazol-5-one (1.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

-

Methyl Iodide (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere, add a solution of 2-phenyl-1,3-oxazol-5-one in anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add DBU to the solution and stir for 30 minutes at -78 °C to ensure complete enolate formation.

-

Add methyl iodide dropwise to the reaction mixture.

-

Maintain stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain 4,4-dimethyl-2-phenyl-1,3-oxazol-5-one (after a second alkylation) or the mono-methylated product depending on stoichiometry and conditions.

Self-Validation: Successful alkylation can be confirmed by NMR spectroscopy, observing the appearance of new signals corresponding to the methyl group protons and the loss of the C4 proton signal. Mass spectrometry will show the expected increase in molecular weight.

Conclusion

The dual reactivity of 1,3-oxazol-5-ones as both electrophiles (at C5) and nucleophiles (at C4) renders them exceptionally powerful building blocks in organic synthesis. [5]Their ability to undergo controlled ring-opening with a vast array of nucleophiles provides a direct route to modified amino acids and peptides. Simultaneously, the acidity of the C4 proton allows for the introduction of diverse substituents via enolate chemistry, enabling the creation of sterically hindered and structurally unique amino acids. A thorough understanding of these fundamental reactivity patterns, as outlined in this guide, is essential for leveraging the full synthetic potential of this remarkable heterocyclic system in drug discovery and materials science.

References

- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). World Journal of Pharmacy and Pharmaceutical Sciences.

- Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. (n.d.). American Journal of Chemistry.

- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip

- Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents.

- Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). PNAS.

- Azlactone rings: uniting tradition and innovation in synthesis. (n.d.). Organic Chemistry Frontiers.

- Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. (2013). International Journal of Modern Organic Chemistry.

- Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles. (2025).

- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.

- New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)

- Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.

- 5(4 H )-oxazolones: Synthesis and biological activities. (2020).

- a review on oxazolone, it's method of synthesis and biological activity. (2015).

- Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemiz

- Synthesis of amino acid by Erlenmeyer Azlactone Synthesis. (2020). YouTube.

- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia.

- 2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H). (n.d.). Acta Crystallographica Section E.

- Broensted Acid Catalyzed Azlactone Ring Opening by Nucleophiles. (2025). Request PDF.

- A Novel Synthesis of 4-Acetoxyl 5(4H)-Oxazolones by Direct α-Oxidation of N-Benzoyl Amino-Acid Using Hypervalent Iodine. (2017). PubMed Central.

- S–S-Linked Peptide Synthesis via Disulfur

- Erlenmeyer-Plochl Azloactone Synthesis. (n.d.). Cambridge University Press.

- Bergmann Azlactone Peptide Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents.

- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry.

- Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions. (2025). Request PDF.

- Azlactone formation in the isoxazolium salt method of peptide synthesis. (1969). The Journal of Organic Chemistry.

- Transformations of the azlactone moiety via the ring-opening by various nucleophiles. (n.d.).

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Azlactone rings: uniting tradition and innovation in synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bergmann Azlactone Peptide Synthesis [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Solubility of 1,3-Oxazol-5-one Scaffolds in Common Organic Solvents: A Physicochemical Approach

An In-Depth Technical Guide for Researchers

Abstract

The 1,3-oxazol-5-one core, also known as an azlactone, is a pivotal heterocyclic motif in medicinal chemistry and synthetic organic chemistry, serving as a building block for peptides, complex natural products, and various pharmacologically active agents.[1][2] The efficiency of synthetic transformations, purification, and formulation of these compounds is critically dependent on their solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of 1,3-oxazol-5-ones in common organic solvents, grounded in fundamental physicochemical principles. We explore the structural features governing solubility, present qualitative and quantitative data from the literature, and provide a detailed, field-proven protocol for experimentally determining the solubility of novel derivatives.

Introduction to 1,3-Oxazol-5-ones

1,3-Oxazol-5-ones are five-membered heterocyclic compounds featuring an oxygen atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 5.[1] This structural class is of significant interest due to its versatile reactivity and presence in numerous biologically active molecules.[3][4] Often referred to as azlactones, particularly when substituted at the 4-position with a benzylidene group, they are key intermediates in the Erlenmeyer–Plöchl synthesis of amino acids. Their utility extends to multicomponent reactions like the Ugi reaction, where they serve as precursors for generating diverse molecular libraries for drug discovery.[5][6]

Understanding the solubility of this scaffold is a non-trivial challenge for researchers. It dictates the choice of reaction media, influences reaction kinetics, and is paramount for developing effective purification strategies (e.g., recrystallization, chromatography) and formulation protocols for biological screening. This guide aims to demystify the solubility behavior of 1,3-oxazol-5-ones by linking their molecular structure to their interactions with various organic solvents.

Physicochemical Principles of Solubility

The solubility of a compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 1,3-oxazol-5-ones, the key structural features dictating these interactions are the lactone moiety, the imine functionality, and the potential for substitution at the C2 and C4 positions.

Key Intermolecular Forces at Play:

-

Dipole-Dipole Interactions: The presence of multiple heteroatoms (two oxygens, one nitrogen) and a carbonyl group induces a significant molecular dipole. This makes the 1,3-oxazol-5-one core inherently polar. Consequently, it will interact favorably with polar solvents.

-

Hydrogen Bonding: The 1,3-oxazol-5-one ring itself does not possess a hydrogen bond donor. However, the nitrogen and oxygen atoms, particularly the carbonyl oxygen, are effective hydrogen bond acceptors. This allows them to interact strongly with protic solvents (e.g., alcohols) and other solvents with hydrogen bond donor capabilities.

-

Van der Waals Forces: Substituents at the C2 and C4 positions, especially if they are large and nonpolar (e.g., phenyl or alkyl groups), will contribute to London dispersion forces. These forces are the primary mode of interaction with nonpolar solvents.

The principle of "like dissolves like" is a useful starting point. The polar nature of the oxazolone core suggests better solubility in polar solvents. However, strong solute-solute interactions, such as π-stacking from aromatic substituents and dipole-dipole stacking of the planar heterocyclic core, can lead to high lattice energy in the solid state, making the compound less soluble than expected, even in some polar solvents. This is analogous to the behavior of other planar, polar molecules with strong self-association capabilities.[7]

Caption: Intermolecular forces governing 1,3-oxazol-5-one solubility.

Solubility Profile in Common Organic Solvents

Direct, quantitative solubility data for the parent 1,3-oxazol-5-one is scarce in the literature. However, by synthesizing information from synthetic procedures and formulation reports, we can construct a reliable qualitative and semi-quantitative profile.

Qualitative Solubility Observations

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Many synthetic procedures for 1,3-oxazol-5-one derivatives report recrystallization from ethanol.[3] This indicates moderate to good solubility at elevated temperatures and lower solubility at room temperature, a characteristic that is ideal for purification. Polar protic solvents are generally effective due to their ability to engage in both hydrogen bonding and dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Dichloromethane):

-

DMF (Dimethylformamide): Often used as a solvent for Ugi reactions, which can involve azlactone intermediates, suggesting good solubility for the reactants.[6]

-

DMSO (Dimethyl Sulfoxide): A highly polar aprotic solvent capable of dissolving a wide range of compounds. A solubility of at least 250 mg/mL has been reported for one oxazolone derivative in pure DMSO.[8]

-

Dichloromethane (DCM): While considered somewhat polar, its ability to dissolve oxazolones can be highly dependent on the substituents. Its primary interaction is through dipole-dipole forces, as it lacks hydrogen bonding capabilities.[7] Some azlactone formation reactions have been studied in dichloromethane, implying solubility of the precursors and products.[9]

-

Acetic Acid / Acetic Anhydride: These are common reagents and solvents in the synthesis of azlactones, indicating the products are soluble in these media.[3]

-

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the 1,3-oxazol-5-one core, solubility in nonpolar solvents is generally very limited.[10] These solvents are often used as anti-solvents or for washing during purification to remove nonpolar impurities.

Quantitative and Semi-Quantitative Solubility Data

The following table summarizes available data points. It is important to note that these values are for specific derivatives and should be used as a guide rather than absolute measures for all compounds in this class.

| Compound | Solvent System | Temperature | Solubility | Reference |

| 4-Ethoxymethylene-2-phenyloxazolone | DMSO | Not Specified | 250 mg/mL (1150.91 mM) | [8] |

| 4-Ethoxymethylene-2-phenyloxazolone | 10% DMSO + 90% Saline | Not Specified | ≥ 2.5 mg/mL (11.51 mM) | [8] |

| Oxazolone (unspecified) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (11.51 mM) | [11][12] |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To ensure trustworthiness and reproducibility, a standardized protocol is essential for determining the solubility of new 1,3-oxazol-5-one derivatives. The isothermal shake-flask method is a gold-standard technique.

Objective: To determine the equilibrium solubility of a 1,3-oxazol-5-one compound in a specific organic solvent at a controlled temperature.

Materials:

-

Test compound (1,3-oxazol-5-one derivative)

-

Selected organic solvent (e.g., HPLC-grade ethanol)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation: Add an excess amount of the solid test compound to a scintillation vial. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent (e.g., 5.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in the temperature-controlled orbital shaker (e.g., 25 °C). Shake at a constant speed (e.g., 150 rpm) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, let the vial stand in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any undissolved micro-particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration. A calibration curve prepared with known concentrations of the compound is required.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of 1,3-oxazol-5-ones is a complex interplay of their inherent polarity, hydrogen bond accepting capability, and the influence of substituents at the C2 and C4 positions. A qualitative understanding suggests good solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. While comprehensive quantitative data is lacking in the public domain, this guide provides the fundamental principles and a robust experimental protocol to empower researchers in drug discovery and development to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this important class of heterocyclic compounds.

References

- Solubility of Things. Oxazole.

- InvivoChem. Oxazolone | Apoptosis | 15646-46-5.

- MedchemExpress.com. Oxazolone | Colitis Inducer.

- ResearchGate. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)

- MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)

- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 719-733.

- Chemical Methodologies. Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.

- PubChem. Oxazolone | C12H11NO3 | CID 1712094.

- Der Pharma Chemica.

- MDPI.

- PubChem. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one.

- PMC.

- ResearchGate. 4-(4-substituted benzylidene)-2-methyloxazol-5-one.

- Organic Chemistry Portal. Ugi Reaction.

- ResearchGate.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022).

- Wikipedia. Ugi reaction.

- TargetMol. Oxazolone.

- Sciencemadness Wiki. Dichloromethane.

- Further Components Carboxylic Acid and Amine (Ugi Reaction). (2004). Multicomponent Reactions, 417-458.

- Smolecule. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one.

- Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). Proceedings of the National Academy of Sciences, 121(2), e2313697121.

- Wikipedia. Dichloromethane.

- ResearchGate. Proposed reaction mechanism for obtaining ethyl 1,3-oxazol-5-yl....

- Chemistry Stack Exchange.

- University of Illinois Urbana-Champaign.

- Reddit. Solubility in Dichloromethane : r/chemhelp.

- PubChem. (Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one | C12H11NO3 | CID - PubChem.

- PubChem. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663.

- American Chemical Society. Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer.

- Wikipedia. Oxazole.

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. chemmethod.com [chemmethod.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ugi reaction - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. Oxazolone | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Oxazolone | Apoptosis | 15646-46-5 | Invivochem [invivochem.com]

- 12. medchemexpress.com [medchemexpress.com]

Fundamental Reaction Mechanisms of 1,3-Oxazol-5-ones

Executive Summary

1,3-Oxazol-5-ones (commonly known as azlactones ) represent a privileged scaffold in heterocyclic chemistry, serving as versatile "chemical chameleons" in drug discovery and material science. Their utility stems from a unique electronic structure that allows them to function simultaneously as electrophiles, nucleophiles, and 1,3-dipoles.

This guide dissects the core mechanistic pathways of azlactones, moving beyond basic textbook definitions to explore the kinetic and thermodynamic drivers of their reactivity. We focus on three critical pillars: the Erlenmeyer-Plöchl cyclization (formation), nucleophilic ring-opening (derivatization), and Dynamic Kinetic Resolution (DKR) (asymmetric synthesis).

Structural Fundamentals & Electronic Properties

The reactivity of the 1,3-oxazol-5-one ring is dictated by three specific sites, each governing a distinct class of reactions. Understanding this "Reactivity Triad" is essential for predicting side reactions and optimizing yield.

The Reactivity Triad

-

C-5 (Carbonyl Carbon): The most electrophilic site. It is highly susceptible to attack by hard nucleophiles (amines, alkoxides), leading to ring opening. The strain of the five-membered ring enhances this electrophilicity compared to acyclic esters.

-

C-4 (Alpha Carbon): The "soft" center. In saturated azlactones, the proton at C-4 is highly acidic (

) due to resonance stabilization of the resulting enolate by the carbonyl and the imine bond. This allows for rapid racemization—a feature exploited in DKR. -

C-2 (Imine Carbon): A secondary electrophilic site, but also the locus for substituent effects that modulate the stability of the ring. Electron-withdrawing groups at C-2 increase the electrophilicity at C-5.

Visualization: The Azlactone Reactivity Map

Figure 1: Mechanistic map illustrating the three primary reactivity centers of the azlactone scaffold.

Formation Mechanism: Erlenmeyer-Plöchl Synthesis

The Erlenmeyer-Plöchl azlactone synthesis remains the gold standard for generating unsaturated azlactones from

Mechanistic Deep Dive

The reaction proceeds via a cyclodehydration-condensation sequence. Crucially, the order of events is often debated, but kinetic evidence supports cyclization prior to condensation for

-

Activation: The carboxylic acid of the

-acylglycine reacts with acetic anhydride to form a mixed anhydride. -

Cyclization: The amide oxygen attacks the mixed anhydride carbonyl, displacing acetate and closing the ring to form the saturated azlactone.

-

Deprotonation: The weak base (sodium acetate) deprotonates C-4, generating a resonance-stabilized enolate.

-

Condensation: The enolate attacks the aromatic aldehyde (Perkin-type condensation).

-

Elimination: Acylation of the resulting hydroxyl group followed by elimination yields the thermodynamic

-isomer (due to steric minimization between the phenyl ring and the carbonyl).

Experimental Protocol: Synthesis of (Z)-4-Benzylidene-2-phenyl-5-oxazolone

Objective: Synthesis of a standard azlactone reference standard.

Reagents:

-

Hippuric acid (

-benzoylglycine): 10.0 g (55.8 mmol) -

Benzaldehyde: 5.9 g (55.8 mmol)

-

Sodium acetate (anhydrous): 4.6 g (56 mmol)

-

Acetic anhydride: 15 mL (excess)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine hippuric acid, benzaldehyde, sodium acetate, and acetic anhydride.

-

Reaction: Heat the mixture on a hot plate to 110°C. The solid mixture will liquefy and turn yellow/orange. Maintain gentle reflux for 2 hours.

-

Validation: The solution should turn deep yellow. If it remains colorless, check the quality of the acetic anhydride (hydrolysis prevents cyclization).

-

-

Quench: Cool the mixture to ~60°C and slowly add 20 mL of cold ethanol. This destroys excess anhydride and prevents the product from solidifying into a hard mass.

-

Isolation: Allow to stand at 0°C (ice bath) for 1 hour. The product crystallizes as bright yellow needles.

-

Purification: Filter the crystals and wash with 2 x 20 mL boiling water (to remove sodium acetate and unreacted hippuric acid) followed by 10 mL cold ethanol.

-

Drying: Dry in a vacuum oven at 40°C.

-

Expected Yield: 65-75%.

-

Characterization: Melting point 165-167°C. IR (ATR): 1790 cm⁻¹ (C=O stretch).

-

Nucleophilic Ring Opening & "Click" Reactivity

The strain inherent in the 5-membered lactone ring makes azlactones excellent acylating agents. This is the fundamental mechanism behind their use in peptide synthesis and polymer chemistry.

Mechanism: Addition-Elimination

The reaction follows a standard

-

Attack: The nucleophile (amine, alcohol, thiol) attacks the C-5 carbonyl.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

-

Collapse: The ring opens, breaking the C5-O1 bond. The negative charge is stabilized by the amide nitrogen.

-

Proton Transfer: Rapid proton transfer yields the final acyclic product (

-acyl amino acid derivative).

Key Insight: The rate of aminolysis is significantly faster than hydrolysis. This allows for chemoselective modification of azlactones in aqueous media, a property utilized in bioconjugation.

Dynamic Kinetic Resolution (DKR)[1]

DKR is arguably the most sophisticated application of azlactones, allowing the conversion of a racemic starting material into a single enantiomer of an amino acid derivative with 100% theoretical yield.

The DKR Engine

The success of DKR relies on two coupled rates:

-

(Racemization Rate): The rate at which the

- (Ring Opening Rate): The rate at which the catalyst (enzyme or chiral organocatalyst) opens one specific enantiomer.

Condition for Success:

Visualization: The DKR Cycle

Figure 2: The Dynamic Kinetic Resolution cycle. Rapid racemization via the enol feeds the selective catalytic step.

Protocol: Organocatalytic DKR Alcoholysis

Based on recent methodologies using chiral Brønsted acids (e.g., BINOL-phosphoric acids).

Objective: Synthesis of an enantioenriched amino ester.

-

Substrate: 2-Phenyl-4-benzyl-oxazol-5-one (racemic).

-

Catalyst: Chiral Phosphoric Acid (5 mol%).

-

Nucleophile: Allyl alcohol (1.2 equiv).

-

Solvent: Toluene (anhydrous).

-

Procedure:

-

Dissolve the azlactone and catalyst in toluene at -20°C.

-

Add allyl alcohol.

-

Monitor via HPLC.[1] The reaction exploits the acidity of the C-4 proton to ensure

is sufficient without added base. -

Self-Validation: The disappearance of the azlactone carbonyl peak (1820 cm⁻¹) and appearance of the ester carbonyl (1740 cm⁻¹) in IR confirms conversion.

-

Cycloaddition: The Mesoionic Pathway

Azlactones can be converted into münchnones (mesoionic 1,3-oxazolium-5-olates) by

-

Mechanism: 1,3-Dipolar Cycloaddition with alkynes.[2]

-

Product: Pyrroles (after extrusion of

). -

Significance: This provides a modular route to highly substituted pyrrole rings, which are difficult to access via classical Paal-Knorr synthesis.

References

-

Erlenmeyer-Plöchl Synthesis: Plöchl, J. (1884).[3][4][5] Ber. Dtsch. Chem. Ges., 17, 1616. Link

-

Azlactone Review: Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The diverse chemistry of oxazol-5-ones. Chemical Society Reviews, 36(9), 1432-1440. Link

-

Dynamic Kinetic Resolution: Berkessel, A., et al. (2006). Dynamic Kinetic Resolution of Azlactones by Urea-Catalyzed Alcoholysis. Angewandte Chemie Int.[1] Ed., 45(39), 6567-6570. Link

-

Münchnone Chemistry: Gribble, G. W. (2002). Mesoionic Oxazoles. The Chemistry of Heterocyclic Compounds, Vol 60. Link

-

Recent DKR Advances: The reaction mechanism and catalytic cycles for DKR of azlactones using bifunctional organocatalysts. ACS Catalysis (2021). Link

Sources

Methodological & Application

Application Note: 1,3-Oxazol-5-one (Azlactone) in Advanced Organic Synthesis

Topic: 1,3-Oxazol-5-one (Azlactone) as a Building Block in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Research Scientists, Process Chemists, and Medicinal Chemists.

Abstract

The 1,3-oxazol-5-one scaffold (commonly referred to as "azlactone") represents a privileged heterocyclic building block in organic synthesis. Functioning as a cyclic anhydride of

Core Reactivity & Mechanistic Insight

The utility of 1,3-oxazol-5-one stems from its high energy state relative to the open-chain

The Reactivity Manifold

The scaffold exhibits three distinct modes of reactivity:

-

Nucleophilic Ring Opening (C-5 attack): Amines and alcohols open the ring to form amides and esters, respectively.

-

C-4 Functionalization (Electrophilic attack): The C-4 proton is highly acidic (

), allowing formation of quaternary centers or condensation with aldehydes (Erlenmeyer synthesis). -

Cycloaddition (1,3-Dipole formation): Under specific conditions, the ring acts as a masked 1,3-dipole (Münchnone equivalent) for heterocyclic synthesis.[1]

Visualization: The Azlactone Reactivity Hub

Figure 1: The divergent reactivity pathways of the 1,3-oxazol-5-one scaffold, highlighting its role as a precursor to peptides, non-natural amino acids, and heterocycles.[2]

Protocol A: The Erlenmeyer-Plöchl Azlactone Synthesis

This protocol describes the classic synthesis of 4-benzylidene-2-phenyl-5-oxazolone. This is the foundational method for generating

Materials

-

Hippuric acid (

-benzoylglycine): 1.0 equiv. -

Benzaldehyde: 1.0 equiv.

-

Acetic Anhydride: 3.0 equiv (Solvent and dehydrating agent).

-

Sodium Acetate (Anhydrous): 0.6 equiv (Base catalyst).

-

Ethanol: For recrystallization.

Step-by-Step Methodology

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a drying tube (calcium chloride), combine hippuric acid (0.25 mol), benzaldehyde (0.25 mol), anhydrous sodium acetate (0.15 mol), and acetic anhydride (0.75 mol).

-

Critical Note: The sodium acetate must be fused (anhydrous). Moisture will hydrolyze the acetic anhydride and quench the reaction.

-

-

Reaction: Heat the mixture on a steam bath or oil bath at 100–110 °C. The mixture will liquefy. Continue heating for 2 hours.

-

Observation: The solution typically turns yellow to orange, indicating conjugation.

-

-

Precipitation: Cool the flask slowly to room temperature. Add 50 mL of cold ethanol slowly to destroy excess acetic anhydride (caution: exothermic) and promote crystallization.

-

Isolation: Allow the mixture to stand at 0–5 °C overnight. Filter the solid precipitate using a Büchner funnel.

-

Purification: Wash the cake with two 25 mL portions of ice-cold ethanol and then with boiling water (to remove residual sodium acetate and unreacted hippuric acid).

-

Drying: Dry the yellow crystals in a vacuum oven at 40 °C.

-

Yield Expectations: 60–75%.

-

Melting Point: 165–166 °C.

-

Mechanistic Pathway (Erlenmeyer)

The reaction proceeds via cyclodehydration of hippuric acid to the 2-phenyl-5-oxazolone intermediate, followed by a Perkin-type condensation with benzaldehyde.

Figure 2: Stepwise mechanism of the Erlenmeyer-Plöchl synthesis.

Protocol B: Nucleophilic Ring Opening (Peptide Synthesis)

Azlactones react with amino esters to form dipeptides without the need for EDC/NHS activation. This reaction is driven by the relief of ring strain and the formation of a stable amide bond.

Application Context

Ideal for coupling sterically hindered amino acids or generating

Methodology

-

Reagents: Suspend the azlactone (1.0 equiv) in dry dichloromethane (DCM) or tetrahydrofuran (THF).

-

Nucleophile Addition: Add the amino acid ester hydrochloride (1.1 equiv) and Triethylamine (1.1 equiv) to liberate the free amine in situ.

-

Note: If using a free amine, base is not required.

-

-

Reaction: Stir at room temperature for 2–6 hours. The azlactone solid usually dissolves as it reacts, followed by the precipitation of the peptide product (solvent dependent).

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove unreacted amine).

-

Wash with saturated

(to remove any hydrolyzed azlactone/acid). -

Dry over

and concentrate.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Wet Sodium Acetate | Fuse NaOAc in a crucible before use to ensure it is anhydrous. |

| Gummy Product | Incomplete hydrolysis of Ac2O | Ensure the ethanol quench step is performed slowly and allowed to stand at low temperature. |

| Racemization | High temperature / Strong Base | Azlactones racemize easily via the enol form. Perform ring-opening (Protocol B) at |

| Ring Opening Failure | Steric Hindrance | If the C-4 position is bulky, switch solvent to hot acetonitrile or use a Lewis acid catalyst (e.g., |

References

-

Classic Protocol (Erlenmeyer): Gillespie, H. B.; Snyder, H. R. "dl-beta-Phenylalanine".[3] Organic Syntheses, Coll.[3] Vol. 2, p. 489 (1943).[3]

- Azlactone Review: Fisk, G. C. "The Chemistry of Azlactones". Organic Reactions, 1946, Vol 3.

-

Recent Application (Dehydroamino acids): VandenBerg, G. E. et al. "2-Phenyl-2-oxazolone". Organic Syntheses, Coll.[3] Vol. 5, p. 946 (1973).[3]

-

Stereoselective Synthesis: K. Goodman, M. et al. "Enantiocontrolled Synthesis of alpha-Methyl Amino Acids".[4] Organic Letters, 2005, 7, 255-258.[4]

Sources

application of 1,3-oxazol-5-one in medicinal chemistry

Application Note: Strategic Utilization of 1,3-Oxazol-5-one (Azlactone) Scaffolds in Medicinal Chemistry

Part 1: Executive Summary & Reactivity Profile[1]

The 1,3-oxazol-5-one ring system, commonly known as an azlactone , serves as a privileged "chameleon" scaffold in medicinal chemistry. Historically viewed merely as a transient intermediate in the Erlenmeyer-Plöchl amino acid synthesis , modern drug discovery utilizes this moiety for its dual capability:

-

As a Divergent Synthon: A high-energy electrophilic hub for generating

-amino acids, peptides, imidazolinones, and peptidomimetics. -

As a Pharmacophore: A bioactive core exhibiting tyrosinase inhibition, COX-2 inhibition, and antimicrobial properties.

The Reactivity Triad: The medicinal utility of the 4-arylidene-1,3-oxazol-5(4H)-one arises from three reactive sites:

-

C-5 Carbon (Carbonyl): Highly susceptible to nucleophilic attack (ring opening).

-

C-2 Position: Dictated by the acyl group of the starting amino acid; allows for side-chain diversity.

-

C-4 Exocyclic Double Bond: Michael acceptor reactivity for annulation reactions and reduction.

Part 2: The Central Hub (Visualizing Divergency)

The following pathway illustrates how a single azlactone intermediate unlocks four distinct chemical spaces relevant to drug design.

Figure 1: The Azlactone Divergency Map. The central red node represents the high-energy intermediate generated via the Erlenmeyer-Plöchl protocol.

Part 3: Detailed Experimental Protocols

Protocol A: High-Throughput Synthesis of 4-Arylidene-1,3-oxazol-5-ones

Objective: To generate a library of azlactones for SAR (Structure-Activity Relationship) screening or as intermediates.

Mechanism: Perkin condensation followed by cyclodehydration.

Reagents:

-

N-Acylglycine (e.g., Hippuric acid) (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)[1]

-

Acetic Anhydride (3.0 equiv)[1]

-

Anhydrous Sodium Acetate (1.0 equiv)

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask, combine Hippuric acid (10 mmol), the selected aromatic aldehyde (10 mmol), and anhydrous sodium acetate (10 mmol).

-

Solvent Addition: Add acetic anhydride (30 mmol). Note: Acetic anhydride serves as both reagent and solvent.

-

Reaction: Heat the mixture on a steam bath or oil bath at 100–110°C for 2 hours.

-

Observation: The mixture will initially liquefy and then turn deep yellow/orange as the conjugated product forms.

-

-

Quenching: Cool the flask to room temperature. Add 20 mL of cold ethanol slowly to decompose excess anhydride.

-

Crystallization: Allow the mixture to stand at 0–4°C overnight. The azlactone will precipitate as yellow needles or prisms.

-

Purification: Filter the solid, wash with cold ethanol (2 x 10 mL) and boiling water (2 x 10 mL) to remove unreacted acid/salts. Recrystallize from benzene or ethyl acetate/hexane if necessary.

Green Chemistry Alternative (Catalytic): Replace NaOAc/Ac2O with Choline Hydroxide (ChOH) in aqueous media for a solvent-free approach if environmental impact is a constraint.

Protocol B: Transformation to Bioactive Imidazolinones

Objective: Conversion of the oxazolone core into an imidazolinone scaffold (common in CNS-active drugs) via nucleophilic recycling.

Methodology:

-

Dissolve the isolated 4-arylidene-1,3-oxazol-5-one (5 mmol) in dry pyridine (10 mL).

-

Add the primary amine (e.g., aniline, benzylamine) (5 mmol).

-

Reflux for 6–8 hours.

-

Mechanism Check: The amine attacks the C-5 carbonyl (ring opening to amide), followed by dehydration and recyclization to the imidazolone.

-

Pour into crushed ice/HCl mixture. Filter the precipitate and recrystallize from ethanol.

Part 4: Medicinal Chemistry Applications & Data

Bioactivity of the Azlactone Core

While often intermediates, specific 4-arylidene-5-oxazolones exhibit potent biological activity.

Table 1: Bioactivity Profile of Substituted Azlactones

| Target Class | Substituent (C-2) | Substituent (C-4 Arylidene) | Activity Metric | Mechanism |

| Antibacterial | Phenyl | 2-NO2-Phenyl | MIC: 12.5 µg/mL (S. aureus) | Cell wall synthesis interference |

| Anticancer | Methyl | 3-Indolyl | IC50: 1.05 µg/mL (Leukemia) | NF-κB signaling blockade |

| Enzyme Inhibitor | Phenyl | 4-Cinnamoyl | Ki: 50 nM | Tyrosinase inhibition (Competitive) |

| Anti-inflammatory | Phenyl | 3,4-Dimethoxyphenyl | IC50: 0.8 µM | COX-2 inhibition |

The "Masked" Amino Acid Strategy

In peptide drug design, azlactones are used to introduce

-

Workflow:

Part 5: Mechanistic Pathway (DOT Diagram)

The following diagram details the mechanism of the Erlenmeyer synthesis, highlighting the critical cyclization step that forms the oxazolone ring.

Figure 2: Mechanistic cascade of the Erlenmeyer-Plöchl synthesis. The formation of the saturated azlactone generates an acidic methylene group capable of condensing with aldehydes.[2]

Part 6: References

-

Erlenmeyer-Plöchl Azlactone Synthesis Mechanism. Organic Chemistry Portal.Link

-

Medicinal Applications of 1,3-Oxazole Derivatives. Der Pharma Chemica, 2016, 8(13):269-286. Link

-

Reactivity of Oxazolone Derivative towards Nucleophilic Reagents. Int. J. Modern Org. Chem., 2013, 2(1): 11-25.[6] Link

-

An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 2019. Link

-

A Simple and Efficient Method for the Synthesis of Erlenmeyer Azlactones. UCD Research Repository. Link

-

Synthesis and Antimicrobial Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 2020. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 4. tandfonline.com [tandfonline.com]

- 5. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 6. modernscientificpress.com [modernscientificpress.com]

Synthesis of Fluorescent Probes from 1,3-Oxazol-5-one: A Detailed Guide for Researchers

Introduction: The Versatility of the 1,3-Oxazol-5-one Scaffold

The 1,3-oxazol-5-one, also known as an azlactone, is a versatile five-membered heterocyclic compound that has garnered significant attention in the development of fluorescent probes.[1] Its inherent structural features, particularly the reactive C-4 position, make it an ideal starting point for synthesizing a diverse array of fluorescent molecules with tunable photophysical properties.[1] These oxazolone-based fluorophores are increasingly utilized in various scientific disciplines, including bioimaging, environmental sensing, and materials science, owing to their potential for high fluorescence quantum yields, large Stokes shifts, and sensitivity to their microenvironment.[2][3]

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological processes, the detection of analytes, and the characterization of materials.[4][5][6] The design of a fluorescent probe typically involves three key components: a fluorophore (the light-emitting unit), a recognition element (for specific targeting), and a linker.[4] The 1,3-oxazol-5-one core can be readily modified to incorporate these elements, leading to the creation of highly specific and sensitive probes.

This guide provides a comprehensive overview of the synthesis of fluorescent probes derived from 1,3-oxazol-5-ones. It is intended for researchers, scientists, and drug development professionals, offering detailed application notes and protocols to facilitate the design and synthesis of novel fluorescent tools.

The Chemistry of 1,3-Oxazol-5-one: A Foundation for Probe Synthesis

The synthetic utility of 1,3-oxazol-5-ones stems from the reactivity of the exocyclic methylene group at the C-4 position. This reactivity is central to the most common synthetic strategies for creating fluorescent derivatives. The substituents at the C-2 and C-4 positions of the oxazolone ring play a crucial role in determining the final compound's spectral properties and biological activity.[1]

Key Synthetic Strategies

The primary method for synthesizing fluorescent probes from 1,3-oxazol-5-ones is the Erlenmeyer-Plöchl synthesis , which involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride.[7] This reaction directly installs a substituted benzylidene group at the C-4 position, extending the π-conjugated system and giving rise to fluorescence.

Another powerful technique is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a compound with an active methylene group (the 1,3-oxazol-5-one) with an aldehyde or ketone.[8] This method is particularly useful for introducing a wide variety of substituents at the C-4 position, allowing for fine-tuning of the probe's fluorescent properties.

Mechanism of Fluorescence in Oxazolone Derivatives

The fluorescence of 4-benzylidene-1,3-oxazol-5-one derivatives arises from an extended π-electron system that allows for efficient absorption and emission of light.[7] The photophysical properties, such as absorption and emission maxima, quantum yield, and Stokes shift, are highly dependent on the electronic nature of the substituents on the benzylidene and phenyl rings, as well as the polarity of the solvent.[9][10]

Many oxazolone-based dyes exhibit an intramolecular charge transfer (ICT) character, where photoexcitation leads to a redistribution of electron density from an electron-donating group (donor) to an electron-accepting group (acceptor).[9] This ICT process is often associated with a large Stokes shift and sensitivity to the surrounding environment, making these compounds excellent candidates for sensing applications.[3][9]

Application Notes: Designing Oxazolone-Based Fluorescent Probes

The versatility of the 1,3-oxazol-5-one scaffold allows for the rational design of fluorescent probes for a wide range of applications.

Probes for Bioimaging

Oxazolone derivatives have shown great promise as fluorescent probes for cellular imaging.[2][3] Their ability to be readily functionalized allows for the incorporation of targeting moieties for specific organelles or biomolecules. For instance, by attaching a lipophilic tail, the probe can be directed to cell membranes. Alternatively, conjugation to a specific ligand can target a particular receptor.

Key Design Considerations for Bioimaging Probes:

-

Biocompatibility: The probe should exhibit low cytotoxicity to ensure cell viability during imaging experiments.[2]

-

Photostability: The probe should be resistant to photobleaching to allow for prolonged imaging.

-

Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane.

-

Wavelength: Probes emitting in the longer wavelength (red to near-infrared) region are often preferred for biological applications to minimize autofluorescence and enhance tissue penetration.[2][3]

Probes for Ion Sensing

The sensitivity of the fluorescence of some oxazolone derivatives to their chemical environment can be exploited for the development of ion sensors. For example, thiophene-based oxazol-5-one derivatives have been shown to be selective and sensitive fluorescent sensors for iron (III) ions.[11] The binding of the metal ion to a chelating group incorporated into the probe's structure can modulate the ICT process, leading to a change in the fluorescence signal.

pH Sensors

The fluorescence of certain oxazolone-based probes can be pH-dependent, making them useful as pH indicators. This pH sensitivity often arises from the protonation or deprotonation of specific functional groups on the molecule, which in turn affects the electronic structure and fluorescence properties.

Experimental Protocols

General Synthesis of 4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one Derivatives via Erlenmeyer-Plöchl Synthesis

This protocol describes a general method for the synthesis of fluorescent oxazolone derivatives.

Materials:

-

Substituted benzaldehyde (1.0 mmol)

-

Hippuric acid (1.0 mmol)

-

Acetic anhydride (3.0 mmol)

-

Anhydrous sodium acetate (1.5 mmol)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine the substituted benzaldehyde, hippuric acid, acetic anhydride, and anhydrous sodium acetate.

-

Heat the mixture with stirring at 100°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethanol to the reaction mixture and cool it in an ice bath to precipitate the product.

-

Collect the crude product by vacuum filtration and wash it with cold ethanol and then water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or glacial acetic acid) to obtain the pure 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one derivative.

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Table 1: Representative Spectroscopic Data for Synthesized Oxazolone Derivatives

| Compound | Substituent (R) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| 1 | H | 360 | 415 | 55 | 0.25 |

| 2 | 4-N(CH₃)₂ | 420 | 520 | 100 | 0.60 |

| 3 | 4-NO₂ | 380 | 450 | 70 | 0.10 |

Note: The spectroscopic data are hypothetical and will vary depending on the specific substituents and solvent used.

Visualization of Synthetic Pathway

Caption: Step-by-step workflow for cellular imaging using a synthesized oxazolone-based fluorescent probe.

Conclusion and Future Perspectives

The 1,3-oxazol-5-one scaffold provides a robust and versatile platform for the synthesis of a wide array of fluorescent probes. The straightforward and adaptable synthetic routes, coupled with the tunable photophysical properties of the resulting derivatives, make them highly attractive for various applications in research and development. Future advancements in this field are likely to focus on the development of probes with enhanced properties such as two-photon absorption, longer emission wavelengths for deep-tissue imaging, and increased specificity for biological targets. The continued exploration of the structure-property relationships of these fascinating molecules will undoubtedly lead to the creation of even more powerful tools for scientific discovery.

References

-

K. P. C. Przemyk, M. A. W. et al. (2017). Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study. PubMed. [Link]

-

A. Author et al. (2023). Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies. ACS Publications. [Link]

-

A. Author et al. (n.d.). Synthesis, Spectroscopic Characterization and Polymerization Abilities of Blue and Green Light Emitting Oxazol-5-one Fluorophores. ResearchGate. [Link]

-

A. Author et al. (n.d.). Synthesis, Characterization and Biological Study of Some New 1,3-Oxazolone-5(4H)-one Derivatives. IISTE.org. [Link]

-

A. Author. (2023). Fluorophores to Synthesize Small-Molecule Fluorescent Probes. Labinsights. [Link]

-

A. Author et al. (n.d.). Ion-sensing properties of thiophene-based oxazol-5-ones. Taylor & Francis. [Link]

-

A. Author et al. (n.d.). Synthesis and spectroscopic properties of new 5-oxazolone derivatives containing an N-phenyl-aza-15-crown-5 moiety. ResearchGate. [Link]

-

A. Author et al. (n.d.). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. ResearchGate. [Link]

-

A. Author et al. (n.d.). Structures of the synthesized oxazol-5-one derivatives. ResearchGate. [Link]

-

A. Author et al. (n.d.). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. DTU Research Database. [Link]

-

A. Author et al. (n.d.). Recent progress in developing fluorescent probes for imaging cell metabolites. PMC. [Link]

-

A. Author et al. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. [Link]

-

A. Author et al. (n.d.). New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. PMC. [Link]

-

A. Author et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. [Link]

-

K. P. C. Przemyk, M. A. W. et al. (n.d.). Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study. RSC Publishing. [Link]

-

A. Author et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. [Link]

-

A. Author et al. (n.d.). Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies. PMC. [Link]

-

A. Author et al. (n.d.). Synthesis and Fluorescence Mechanism of the Aminoimidazolone Analogues of the Green Fluorescent Protein: Towards Advanced Dyes with Enhanced Stokes Shift, Quantum Yield and Two‐Photon Absorption. ResearchGate. [Link]

-

A. Author et al. (n.d.). Synthesis of novel fluorescent probes based on the Knoevenagel reaction: For the detection and removal of sulfides from water. ResearchGate. [Link]

-

A. Author et al. (n.d.). 1. Synthesis of fluorescent probes. The Royal Society of Chemistry. [Link]

-

A. Author et al. (2022). A Modified Oxazolone Dye Dedicated to Spectroscopy and Optoelectronics. ACS Publications. [Link]

-

A. Author et al. (n.d.). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. PMC. [Link]

-

A. Author et al. (n.d.). Nitrile-aminothiol bioorthogonal near-infrared fluorogenic probes for ultrasensitive in vivo imaging. PMC. [Link]

-